4-Bromo-2,5-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5-difluorobenzamide is a chemical compound with the molecular formula C7H4BrF2NO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluorobenzamide typically involves the reaction of 4-bromo-2,5-difluorobenzoic acid with ammonia or an amine. One common method includes the following steps:
Preparation of 4-Bromo-2,5-difluorobenzoic acid: This is achieved by reacting 1,4-dibromo-2,5-difluorobenzene with n-butyllithium in a dry solvent like diethyl ether at low temperatures (-78°C).
Conversion to this compound: The acid is then reacted with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride to form the amide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 4-Bromo-2,5-difluoroaniline.
Oxidation: Formation of 4-Bromo-2,5-difluorobenzoic acid.
Scientific Research Applications
4-Bromo-2,5-difluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a modulator of biological pathways, particularly in neurotransmission.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-difluorobenzamide involves its interaction with specific molecular targets and pathways. It is known to modulate dopamine neurotransmission, acting as a dopaminergic stabilizer. This modulation occurs through binding to dopamine receptors and influencing their activity, which can have therapeutic effects in conditions like Alzheimer’s disease and other central nervous system disorders .
Comparison with Similar Compounds
- 4-Bromo-2,5-difluorobenzoic acid
- 4-Bromo-2,5-difluorobenzaldehyde
- 4-Bromo-2,5-difluorobenzonitrile
Comparison: 4-Bromo-2,5-difluorobenzamide is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its acid, aldehyde, and nitrile counterparts. The presence of the amide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-bromo-2,5-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXQXWQSPGXPDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.